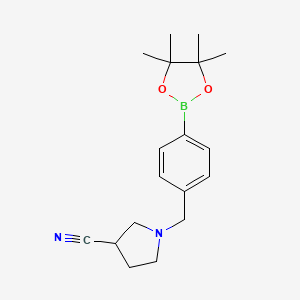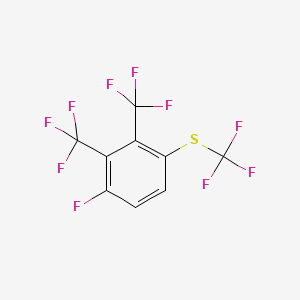
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with trifluoromethylating and trifluoromethylthiolating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of fluorinated groups on biological systems. It may also serve as a probe or marker in various assays.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its fluorinated structure may enhance the bioavailability and stability of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, including agrochemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: This compound lacks the additional fluorine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)benzene but with the trifluoromethyl groups in the para position, affecting its symmetry and reactivity.
1,2,4-Trifluorobenzene: Contains three fluorine atoms on the benzene ring, offering different electronic and steric effects compared to the target compound.
Uniqueness
1,2-Bis(trifluoromethyl)-3-fluoro-6-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethylthio groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-2,3-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-3-1-2-4(20-9(17,18)19)6(8(14,15)16)5(3)7(11,12)13/h1-2H |
InChI Key |
MIQAPXFMMUINFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


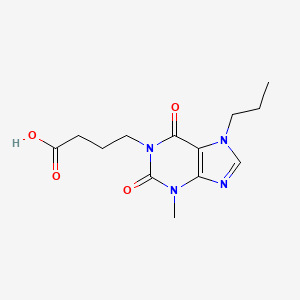
![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)

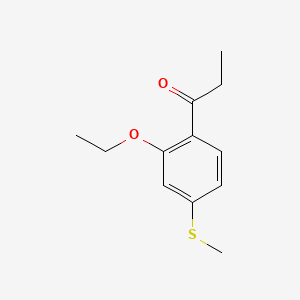

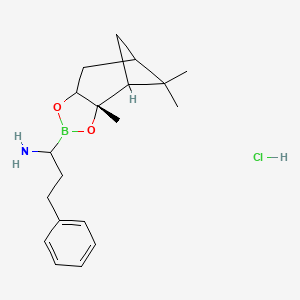

![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
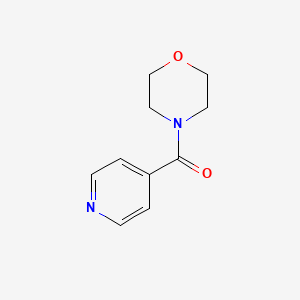

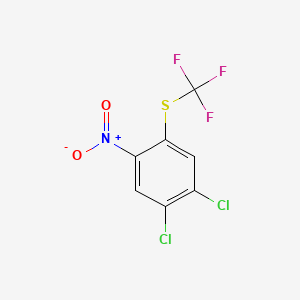
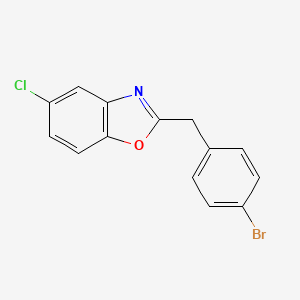
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
